molecular formula C23H18ClFN4O2 B11315514 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11315514
M. Wt: 436.9 g/mol
InChI Key: UTLIYKRJKPQRSZ-RMKNXTFCSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of styrenes. These compounds are characterized by the presence of an ethenylbenzene moiety. This particular compound is notable for its unique structure, which includes a combination of chlorophenyl, fluorobenzoyl, piperazine, and oxazole groups.

Preparation Methods

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chlorophenyl and fluorobenzoyl intermediates, which are then reacted with piperazine and oxazole derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups. Similar compounds include:

  • Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]
  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.

Properties

Molecular Formula

C23H18ClFN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H18ClFN4O2/c24-18-7-4-16(5-8-18)6-9-21-27-20(15-26)23(31-21)29-12-10-28(11-13-29)22(30)17-2-1-3-19(25)14-17/h1-9,14H,10-13H2/b9-6+

InChI Key

UTLIYKRJKPQRSZ-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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